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Compound of Interest

Compound Name: JNJ-28583867

Cat. No.: B10849625 Get Quote

Disseminated to: Researchers, Scientists, and Drug Development Professionals Contents: This

technical guide provides a comprehensive overview of the discovery, preclinical development,

and pharmacological characterization of JNJ-28583867, a novel compound targeting both the

histamine H3 receptor and the serotonin transporter. All data herein is derived from

foundational preclinical studies.

Executive Summary
JNJ-28583867 is a potent, orally active, and selective antagonist of the histamine H3 receptor

and an inhibitor of the serotonin transporter (SERT).[1][2][3] Developed by Johnson & Johnson

Pharmaceutical Research & Development, its unique dual mechanism of action demonstrated

potential therapeutic efficacy in preclinical models of depression and wakefulness.[2] The

compound showed good oral bioavailability and central nervous system penetration in rodent

models.[2] Despite promising initial preclinical results, JNJ-28583867 does not appear in

recent Johnson & Johnson development pipelines, suggesting its clinical development was

likely discontinued. This guide will detail the foundational preclinical data that characterized its

pharmacological profile.

Discovery and Rationale
The development of JNJ-28583867 was predicated on the therapeutic hypothesis that

combining histamine H3 receptor antagonism with serotonin reuptake inhibition could offer a

novel treatment for depression, potentially addressing symptoms of lethargy and fatigue more

effectively than selective serotonin reuptake inhibitors (SSRIs) alone.[2] Wake-promoting
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agents are sometimes used as adjuncts to antidepressant therapy, and the wake-promoting

action of H3 receptor antagonists is well-documented in animal studies.[2] JNJ-28583867 was

synthesized to embody this dual pharmacology in a single molecule.[4]

Pharmacological Profile
In Vitro Binding Affinities and Selectivity
JNJ-28583867 demonstrates high affinity for both the human histamine H3 receptor and the

human serotonin transporter.[2] Its affinity for the serotonin transporter is approximately 30-fold

higher than for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][4]

Target Species Kᵢ (nM)

Histamine H₃ Receptor Human 10.6

Serotonin Transporter (SERT) Human 3.7

Norepinephrine Transporter

(NET)
Human >100

Dopamine Transporter (DAT) Human >100

Pharmacokinetic Properties in Rats
The pharmacokinetic profile of JNJ-28583867 was assessed in rats following a 10 mg/kg oral

dose.[2]

Parameter Value

Bioavailability (F) 32%

Half-life (t₁/₂) 6.9 hours

Cₘₐₓ 260 ng/ml

Preclinical Efficacy Models
In Vivo Receptor and Transporter Occupancy
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Subcutaneous administration of JNJ-28583867 in rats resulted in the dose-dependent

occupancy of both histamine H3 receptors and serotonin transporters in the brain at doses

below 1 mg/kg.[2][4]

Neurochemical Effects
Microdialysis studies in rats demonstrated that JNJ-28583867 significantly increased

extracellular levels of serotonin in the frontal cortex at doses of 0.3 mg/kg (s.c.) and higher.[2]

Smaller, dose-dependent increases in norepinephrine and dopamine were also observed.[2]

Neurotransmitter Maximum Increase (at 3 mg/kg s.c.)

Serotonin ~8-fold over basal levels

Norepinephrine ~4-fold over basal levels

Dopamine ~3-fold over basal levels

Behavioral and Physiological Effects
JNJ-28583867 exhibited antidepressant-like activity and wake-promoting effects in rodent

models.

Model Species Dosing Effect

Tail Suspension Test Mouse 3-30 mg/kg p.o.
Antidepressant-like

activity

Imetit-Induced

Drinking
Rat 3-10 mg/kg i.p.

Blockade of drinking,

confirming H₃

antagonism

Sleep-Wake Cycle Rat 1-3 mg/kg s.c.

Dose-dependent

increase in

wakefulness,

decrease in NREM

sleep, and

suppression of REM

sleep
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Experimental Protocols and Methodologies
In Vitro Binding Assays

Objective: To determine the binding affinity (Kᵢ) of JNJ-28583867 for histamine H3 receptors

and monoamine transporters.

Methodology: Radioligand binding assays were performed using cell membranes from CHO

cells expressing the recombinant human histamine H3 receptor and from cells expressing

human SERT, NET, and DAT. The displacement of specific radioligands ([³H]-N-α-

methylhistamine for H3, [³H]-citalopram for SERT) by various concentrations of JNJ-
28583867 was measured to calculate the Kᵢ values.

In Vivo Microdialysis
Objective: To measure extracellular levels of serotonin, norepinephrine, and dopamine in the

rat frontal cortex following administration of JNJ-28583867.

Methodology: Male Sprague Dawley rats were implanted with microdialysis probes in the

frontal cortex. Following a baseline collection period, JNJ-28583867 was administered

subcutaneously at various doses. Dialysate samples were collected at regular intervals and

analyzed by LC-MS/MS to quantify neurotransmitter concentrations.

Tail Suspension Test
Objective: To assess the antidepressant-like activity of JNJ-28583867.

Methodology: Male Balb/c mice were administered JNJ-28583867 orally. After a set period,

the mice were suspended by their tails, and the duration of immobility was recorded over a

six-minute session. A reduction in immobility time is indicative of antidepressant-like effects.

Visualized Pathways and Workflows
Proposed Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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